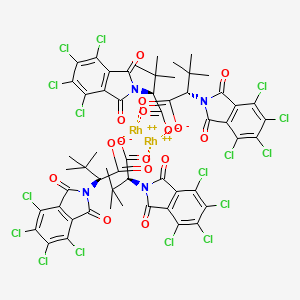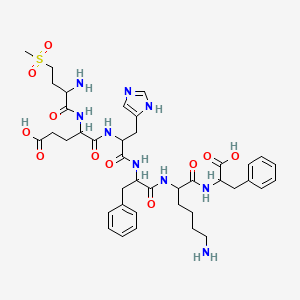![molecular formula C27H28N4O2S B12301403 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol is a complex organic compound with a unique structure that includes a thiazole ring, diphenyl groups, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiazole ring or the diphenyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and diphenyl groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the thiazole ring and diphenyl groups.
Adapalene Related Compound E: This compound shares some structural features but has different functional groups and applications.
Uniqueness
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol is unique due to its combination of a thiazole ring, diphenyl groups, and a hydroxyethyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.
特性
分子式 |
C27H28N4O2S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20+ |
InChIキー |
SFAZVEOMLHOWJE-ZTKZIYFRSA-N |
異性体SMILES |
C/C(=N\NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO |
正規SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)


![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)



